molecular formula C12H11FN2O2 B1484312 3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-47-4

3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484312
CAS RN: 2098074-47-4
M. Wt: 234.23 g/mol
InChI Key: VMTLAPFXVVSHML-UHFFFAOYSA-N
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Description

3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (EFPTPD) is a novel heterocyclic compound with many potential applications in the fields of science, medicine, and industry. Its unique chemical structure makes it an attractive target for research and development. EFPTPD has been studied extensively in the laboratory and has demonstrated a variety of biochemical and physiological properties that make it a promising candidate for future research.

Scientific Research Applications

Antibacterial Applications

Various substituted thienopyrimidines, including compounds related to 3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, have been synthesized and evaluated for their antibacterial properties. These compounds have shown promise in this area, indicating potential applications in treating bacterial infections (More et al., 2013).

Antitubercular Agents

A study on dihydropyrimidines, closely related to the chemical , revealed their potential as antitubercular agents. The research focused on synthesizing a small library of dihydropyrimidines and evaluating their in vitro activity against Mycobacterium tuberculosis (Trivedi et al., 2010).

Herbicidal Activities

Compounds similar to 3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione have been synthesized and tested for herbicidal activities. Some of these compounds demonstrated significant effectiveness against certain plants, suggesting potential use in agricultural applications (Huazheng, 2013).

Nonlinear Optical Applications

Research into the molecular structure and vibrational spectra of similar dihydropyrimidines has shown that these compounds are promising candidates for nonlinear optical applications due to their high first hyperpolarizability. This opens avenues for their use in optical technologies (Al-Abdullah et al., 2014).

Crystal Structure Analysis

The crystal structures of compounds akin to 3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione have been studied, with findings suggesting a variety of solvatomorphic forms. These studies are crucial for understanding the physical properties and stability of these compounds, which is vital for their practical applications (Cleetus et al., 2020).

Dual Inhibitor for Monoamine Oxidase

Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate, a compound structurally related to 3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, has been synthesized and identified as a potential dual inhibitor of monoamine oxidase A and B. This suggests its possible use in treating neurological disorders (Khan et al., 2022).

properties

IUPAC Name

3-ethyl-6-(4-fluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTLAPFXVVSHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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3-Ethyl-6-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Reactant of Route 6
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